molecular formula C10H11ClO B2916190 2-(4-Chlorophenyl)cyclobutan-1-OL CAS No. 1823886-68-5

2-(4-Chlorophenyl)cyclobutan-1-OL

Cat. No. B2916190
CAS RN: 1823886-68-5
M. Wt: 182.65
InChI Key: JHIPWBBIZWGZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)cyclobutan-1-OL is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a cyclic compound that contains a chlorophenyl group and a hydroxyl group, making it a versatile molecule for different applications.

Scientific Research Applications

Crystal Structure Analysis

The study of the crystal structure of 1,3-trans-bis(4-chlorophenyl)2,4-trans-di(4-pyridyl)cyclobutane provided insights into its geometric configuration. The cyclobutane ring was found to exhibit a puckered conformation with specific dihedral angles, suggesting the possibility of a head-to-tail dimerization process in its formation (Busetti, Valle, Zanotti, & Galiazzo, 1980).

Inorganic Crystal Engineering

A novel approach in inorganic crystal engineering was demonstrated through the reaction of 1,2-trans-(4-pyridyl)ethene with AgBF4, leading to the formation of a three-dimensional network based on a cyclobutane-linked tetrapyridyl ligand. This showcases an innovative direction for constructing complex inorganic structures (Blake et al., 1997).

Environmental Sensing Applications

Research into the photoelectrochemical sensing of 4-Chlorophenol using a BiPO4 nanocrystal/BiOCl nanosheet heterojunction highlighted its potential for detecting toxic pollutants in water. The enhanced photoelectrochemical performance of the heterojunction suggests its suitability for sensitive and selective environmental monitoring applications (Yan et al., 2019).

Chemical Synthesis and Reactivity

The synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence demonstrated the utility of 3-(chloromethyl)cyclobutanone in producing complex nitrogen-containing heterocycles, highlighting the synthetic versatility of cyclobutanone derivatives (Rammeloo, Stevens, & de Kimpe, 2002).

Quantum Dot Photocatalysis

The use of colloidal quantum dots as photocatalysts for [2+2] cycloadditions of 4-vinylbenzoic acid derivatives demonstrated the ability to control regio- and diastereoselectivity in the synthesis of cyclobutanes. This highlights the potential of quantum dots in precision photocatalysis for the synthesis of complex organic structures with high selectivity (Jiang, Wang, Rogers, Kodaimati, & Weiss, 2019).

properties

IUPAC Name

2-(4-chlorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIPWBBIZWGZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)cyclobutan-1-OL

CAS RN

1823886-68-5
Record name 2-(4-chlorophenyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.